molecular formula C9H15F3N4O B1481356 1-(2-Azidoethyl)-3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidine CAS No. 2098067-78-6

1-(2-Azidoethyl)-3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidine

Cat. No. B1481356
CAS RN: 2098067-78-6
M. Wt: 252.24 g/mol
InChI Key: YVYPBCLQDNOEBE-UHFFFAOYSA-N
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Description

“1-(2-Azidoethyl)-3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidine” is a chemical compound with the molecular formula C9H15F3N4O and a molecular weight of 252.24 g/mol. It is offered by several suppliers for pharmaceutical testing .

Scientific Research Applications

Synthesis and Chemical Properties

  • Pyrrolidine derivatives containing sulfonyl, iminosulfonyl, sulfamide, or phosphonyl groups have been synthesized through 1,3-dipolar cycloaddition reactions. These compounds, related to "1-(2-Azidoethyl)-3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidine," highlight the versatility of pyrrolidine scaffolds for incorporating various functional groups for potential applications in synthesis and drug design (Markitanov et al., 2016).

Catalysis and Reactions

  • The study of pyrrolidines' chemistry is significant due to their biological effects and applications in medicine, industry (e.g., dyes, agrochemicals). Research into pyrrolidines synthesis, such as [3+2] cycloaddition reactions, underscores the ongoing interest in developing new methods for constructing these heterocyclic compounds (Żmigrodzka et al., 2022).

Medicinal Chemistry Applications

  • Interaction studies of pyrrolidines with primary amines and the antimicrobial activity of the resultant compounds indicate the therapeutic potential of pyrrolidine derivatives. These findings suggest the utility of such compounds in designing new antimicrobial agents (Gein et al., 2009).

Material Science and Organic Synthesis

  • Pyrrolidines have been employed in the synthesis of complex molecules, demonstrating their role as versatile intermediates in organic synthesis. The development of new synthetic routes to functionalized pyrrolidines highlights their importance in creating bioactive molecules and materials with novel properties (Durrat et al., 2008).

Structural and Mechanistic Studies

  • Crystallographic analysis of pyrrolidine derivatives has provided insight into their molecular structures, facilitating the understanding of their chemical behavior and interaction patterns. These studies are crucial for the rational design of pyrrolidine-based compounds with desired properties (Mohammat et al., 2008).

properties

IUPAC Name

1-(2-azidoethyl)-3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F3N4O/c1-17-6-7-4-16(3-2-14-15-13)5-8(7)9(10,11)12/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVYPBCLQDNOEBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CN(CC1C(F)(F)F)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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